molecular formula C4HClF6O2 B11718750 Hexafluoropropan-2-yl chloroformate

Hexafluoropropan-2-yl chloroformate

Cat. No.: B11718750
M. Wt: 230.49 g/mol
InChI Key: JZKWRGMHEXSNDT-UHFFFAOYSA-N
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Description

Hexafluoropropan-2-yl chloroformate is an organic compound characterized by the presence of a chloroformate group attached to a hexafluoropropan-2-yl moiety. This compound is known for its reactivity and is used in various chemical processes, particularly in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexafluoropropan-2-yl chloroformate can be synthesized through the reaction of hexafluoropropan-2-ol with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

Hexafluoropropan-2-ol+PhosgeneHexafluoropropan-2-yl chloroformate+Hydrogen chloride\text{Hexafluoropropan-2-ol} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} Hexafluoropropan-2-ol+Phosgene→Hexafluoropropan-2-yl chloroformate+Hydrogen chloride

This reaction requires careful handling of phosgene, a toxic and hazardous reagent.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors equipped with safety measures to handle phosgene. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Hexafluoropropan-2-yl chloroformate undergoes various chemical reactions, including:

    Substitution Reactions: Reacts with amines to form carbamates.

    Hydrolysis: Reacts with water to form hexafluoropropan-2-ol and carbon dioxide.

    Alcoholysis: Reacts with alcohols to form carbonate esters.

Common Reagents and Conditions

    Amines: Used in substitution reactions to form carbamates.

    Water: Used in hydrolysis reactions.

    Alcohols: Used in alcoholysis reactions.

Major Products Formed

    Carbamates: Formed from reactions with amines.

    Hexafluoropropan-2-ol and Carbon Dioxide: Formed from hydrolysis.

    Carbonate Esters: Formed from reactions with alcohols.

Scientific Research Applications

Hexafluoropropan-2-yl chloroformate is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce the hexafluoropropan-2-yl group into molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexafluoropropan-2-yl chloroformate involves its reactivity with nucleophiles, such as amines and alcohols. The chloroformate group is highly reactive, facilitating the formation of carbamates and carbonate esters. The hexafluoropropan-2-yl moiety enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical processes.

Comparison with Similar Compounds

Hexafluoropropan-2-yl chloroformate can be compared with other chloroformates and fluorinated compounds:

    Methyl Chloroformate: Similar reactivity but lacks the fluorinated moiety, resulting in different chemical properties.

    Ethyl Chloroformate: Similar to methyl chloroformate but with an ethyl group instead of a methyl group.

    Hexafluoropropan-2-yl Carbamate: Contains a carbamate group instead of a chloroformate group, leading to different reactivity and applications.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and stability make it a valuable reagent for various chemical processes, and its potential in scientific research continues to be explored.

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClF6O2/c5-2(12)13-1(3(6,7)8)4(9,10)11/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKWRGMHEXSNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)OC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClF6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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